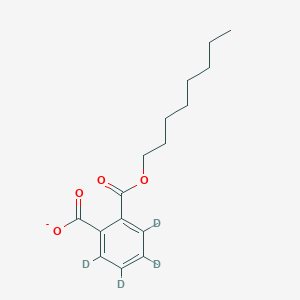

Monooctyl Phthalate-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3,4,5-tetradeuterio-6-octoxycarbonylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O4/c1-2-3-4-5-6-9-12-20-16(19)14-11-8-7-10-13(14)15(17)18/h7-8,10-11H,2-6,9,12H2,1H3,(H,17,18)/p-1/i7D,8D,10D,11D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKIYFBICNICNGJ-LLDRQJGISA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)C1=CC=CC=C1C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)[O-])C(=O)OCCCCCCCC)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21O4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Monooctyl Phthalate-d4: A Technical Guide for Researchers

An In-depth Examination of its Synthesis, Analytical Quantification, Metabolism, and Biological Interactions

Abstract

Monooctyl Phthalate-d4 (MOP-d4) is the deuterium-labeled analogue of Monooctyl Phthalate (MOP), a primary metabolite of the plasticizer Di-n-octyl phthalate (DNOP). Its principal application lies in its use as an internal standard for the accurate quantification of MOP in various biological and environmental matrices. This technical guide provides a comprehensive overview of MOP-d4, including its chemical properties, a plausible synthesis pathway, detailed analytical protocols for its quantification, and an exploration of its metabolic fate and toxicological profile, with a focus on its interaction with Peroxisome Proliferator-Activated Receptors (PPARs). This document is intended for researchers, scientists, and drug development professionals engaged in toxicology, environmental science, and pharmacology.

Chemical and Physical Properties

This compound is characterized by the incorporation of four deuterium atoms onto the benzene ring of the monooctyl phthalate molecule. This isotopic labeling minimally alters its chemical properties but provides a distinct mass spectrometric signature, crucial for its use as an internal standard.

| Property | Value | Reference |

| CAS Number | 1398065-74-1 | [1][2][3] |

| Molecular Formula | C₁₆H₁₈D₄O₄ | [1][4] |

| Molecular Weight | 282.37 g/mol | [1][5] |

| Appearance | Not Available | |

| Storage | 2-8°C Refrigerator | [3][6] |

| Synonyms | 1,2-Benzenedicarboxylic Acid 1-Octyl Ester-d4; Phthalic Acid Monooctyl Ester-d4; MOP-d4 | [3][7] |

Synthesis of this compound

Experimental Protocol: Proposed Synthesis

Step 1: Deuteration of Phthalic Anhydride

This step aims to introduce deuterium atoms onto the aromatic ring of phthalic anhydride.

-

Materials: Phthalic anhydride, Deuterated sulfuric acid (D₂SO₄), Deuterium oxide (D₂O).

-

Procedure:

-

In a sealed reaction vessel suitable for high-pressure reactions, dissolve phthalic anhydride in an excess of deuterium oxide.

-

Add a catalytic amount of deuterated sulfuric acid to the solution.

-

Heat the mixture under pressure at a temperature sufficient to facilitate electrophilic aromatic substitution (e.g., 150-200°C) for an extended period (24-48 hours) to ensure maximal deuterium exchange.

-

Monitor the reaction progress by taking aliquots and analyzing them using ¹H NMR to observe the disappearance of aromatic proton signals.

-

Upon completion, cool the reaction mixture and neutralize the acid with a suitable base (e.g., sodium carbonate).

-

Extract the deuterated phthalic anhydride using an appropriate organic solvent (e.g., diethyl ether).

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to yield Phthalic Anhydride-d4.

-

Step 2: Monoesterification of Phthalic Anhydride-d4

This step involves the reaction of the deuterated phthalic anhydride with 1-octanol to form the desired this compound.

-

Materials: Phthalic Anhydride-d4, 1-octanol, Pyridine (catalyst).

-

Procedure:

-

Dissolve Phthalic Anhydride-d4 in an excess of 1-octanol in a round-bottom flask.

-

Add a catalytic amount of pyridine to the mixture.

-

Heat the reaction mixture at a moderate temperature (e.g., 80-100°C) with constant stirring. The reaction is typically complete within a few hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture and remove the excess 1-octanol under vacuum.

-

Dissolve the residue in an organic solvent and wash with a dilute acid solution to remove pyridine, followed by washing with water and brine.

-

Dry the organic layer and remove the solvent to obtain crude this compound.

-

Purify the product using column chromatography on silica gel to yield pure this compound.

-

Analytical Quantification

This compound is primarily used as an internal standard for the quantification of Monooctyl Phthalate in various samples using Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Protocol: Quantification by GC-MS

-

Sample Preparation:

-

Liquid Samples (e.g., urine, water): To a known volume of the sample, add a precise amount of this compound solution of known concentration. Perform liquid-liquid extraction with a suitable organic solvent (e.g., hexane or ethyl acetate).

-

Solid Samples (e.g., tissue, soil): Homogenize a known weight of the sample and spike with a known amount of this compound. Perform solvent extraction (e.g., using a Soxhlet apparatus) with an appropriate solvent.

-

Concentrate the extract under a gentle stream of nitrogen.

-

Derivatize the extract if necessary to improve chromatographic properties, although MOP is often analyzed directly.

-

-

GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: 250-280°C.

-

Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10-20°C/min) to a final temperature of 280-300°C, and hold for several minutes.

-

Carrier Gas: Helium or Hydrogen at a constant flow rate.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

-

Ions to Monitor:

-

For Monooctyl Phthalate (MOP): A characteristic fragment ion (e.g., m/z 149, the phthalic anhydride fragment) and a molecular ion or another specific fragment.

-

For this compound (MOP-d4): The corresponding deuterated fragment ion (e.g., m/z 153) and its molecular ion.

-

-

-

Quantification: Construct a calibration curve by analyzing standards containing known concentrations of MOP and a fixed concentration of MOP-d4. The concentration of MOP in the unknown sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Metabolism and Biological Interactions

Phthalate diesters are readily metabolized in the body to their corresponding monoesters, which are considered the more biologically active compounds. Monooctyl phthalate is the primary metabolite of Di-n-octyl phthalate.

In Vitro Metabolism Experimental Protocol

This protocol describes a general method for studying the metabolism of Monooctyl Phthalate in vitro using liver microsomes.

-

Materials:

-

Human or rat liver microsomes.

-

NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺).

-

Phosphate buffer (pH 7.4).

-

Monooctyl Phthalate.

-

Acetonitrile (for quenching the reaction).

-

This compound (as an internal standard).

-

-

Procedure:

-

Prepare an incubation mixture containing liver microsomes, the NADPH regenerating system, and phosphate buffer in a microcentrifuge tube.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding Monooctyl Phthalate (dissolved in a small amount of a suitable solvent like DMSO).

-

Incubate the reaction at 37°C with shaking for various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing the internal standard (this compound).

-

Centrifuge the samples to precipitate the proteins.

-

Analyze the supernatant for the disappearance of the parent compound and the appearance of metabolites using LC-MS/MS or GC-MS.

-

Interaction with Peroxisome Proliferator-Activated Receptors (PPARs)

Monooctyl phthalate has been identified as an activator of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα and PPARγ.[8][9] These nuclear receptors are key regulators of lipid metabolism, inflammation, and cellular differentiation. The activation of PPARs by phthalates is a proposed mechanism for their endocrine-disrupting and metabolic effects.

Quantitative Data on PPAR Activation by Phthalate Monoesters

| Phthalate Monoester | PPAR Isoform | EC₅₀ (µM) | Cell Line | Reference |

| Mono-(2-ethylhexyl) phthalate (MEHP) | Mouse PPARα | 0.6 | COS cells | [9] |

| Mono-(2-ethylhexyl) phthalate (MEHP) | Human PPARα | 3.2 | COS cells | [9] |

| Mono-(2-ethylhexyl) phthalate (MEHP) | Mouse PPARγ | 10.1 | COS cells | [9] |

| Mono-(2-ethylhexyl) phthalate (MEHP) | Human PPARγ | 6.2 | COS cells | [9] |

| Monobenzyl phthalate (MBzP) | Mouse PPARα | 21 | COS cells | [9] |

| Monobenzyl phthalate (MBzP) | Human PPARα | 30 | COS cells | [9] |

| Monobenzyl phthalate (MBzP) | Mouse PPARγ | 75-100 | COS cells | [9] |

| Monobenzyl phthalate (MBzP) | Human PPARγ | 75-100 | COS cells | [9] |

Downstream Effects of PPAR Activation

Activation of PPARs by Monooctyl Phthalate leads to the transcriptional regulation of various target genes. Studies on other phthalate monoesters have identified several downstream targets.[4][10]

| Phthalate Monoester | Target Gene | Fold Change in Expression | Cell Type | Reference |

| MEHP (40 µM) | Fabp4 | 2.0-fold increase | Mouse Granulosa Cells | [4] |

| MEHP (400 µM) | Fabp4 | 49-fold increase | Mouse Granulosa Cells | [4] |

| MEHP (40 µM) | Cd36 | 5.7-fold increase | Mouse Granulosa Cells | [4] |

| MEHP (400 µM) | Cd36 | 27-fold increase | Mouse Granulosa Cells | [4] |

Visualizations

Proposed Synthesis Workflow

References

- 1. youtube.com [youtube.com]

- 2. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Phthalate monoesters act through peroxisome proliferator-activated receptors in the mouse ovary - PMC [pmc.ncbi.nlm.nih.gov]

- 5. books.rsc.org [books.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. Phthalate monoesters act through peroxisome proliferator-activated receptors in the mouse ovary - PubMed [pubmed.ncbi.nlm.nih.gov]

Monooctyl Phthalate-d4 (CAS: 1398065-74-1): A Technical Guide for Analytical Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Monooctyl Phthalate-d4, a deuterated stable isotope-labeled internal standard crucial for the accurate quantification of Monooctyl Phthalate (MOP) in complex matrices. This document details its physicochemical properties, provides an exemplary experimental protocol for its use in analytical workflows, and illustrates the metabolic context of its unlabeled analogue.

Core Compound Data

This compound is the deuterated form of Monooctyl Phthalate, the primary monoester metabolite of the plasticizer Di-n-octyl phthalate (DnOP). Its application as an internal standard in isotope dilution mass spectrometry (ID-MS) is essential for correcting for matrix effects and variations in sample processing, thereby ensuring high accuracy and precision in analytical measurements.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1398065-74-1 | Commercial Suppliers |

| Molecular Formula | C₁₆H₁₈D₄O₄ | Commercial Suppliers |

| Molecular Weight | 282.37 g/mol | Commercial Suppliers |

| Appearance | Light yellow oily liquid | Commercial Suppliers |

| Purity | ≥95% | Commercial Suppliers |

| Storage Temperature | 2-8°C or -20°C | Commercial Suppliers |

Isotopic Information

| Property | Value |

| Isotopic Enrichment | Not specified by most vendors, but typically >98% for deuterated standards |

| Deuterium Label Location | Phenyl ring (d4) |

Metabolic Pathway of the Parent Compound

Monooctyl Phthalate is a primary metabolite of Di-n-octyl phthalate (DnOP), a widely used plasticizer. Understanding its metabolic fate is critical for exposure assessment and toxicological studies. The metabolic pathway involves a two-step enzymatic process.[1]

Metabolism of Di-n-octyl Phthalate to Monooctyl Phthalate and its subsequent oxidation.

Experimental Protocols

The primary application of this compound is as an internal standard in analytical methods for the quantification of Monooctyl Phthalate in biological samples, such as urine. The following is a detailed methodology adapted from established protocols for phthalate metabolite analysis by the Centers for Disease Control and Prevention (CDC).[2]

Exemplary Protocol: Quantification of Monooctyl Phthalate in Urine by LC-MS/MS

1. Preparation of Standards and Reagents

-

Stock Solutions: Prepare individual stock solutions of Monooctyl Phthalate (native) and this compound (internal standard) in a high-purity solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the native stock solution to create a calibration curve.

-

Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration appropriate for spiking into all samples, calibrators, and quality control samples.

-

Enzyme Solution: Use a β-glucuronidase enzyme solution to deconjugate the glucuronidated phthalate metabolites in the urine samples.

2. Sample Preparation

-

Sample Aliquoting: Pipette a precise volume of urine sample (e.g., 100 µL) into a clean microcentrifuge tube.

-

Internal Standard Spiking: Add a small, precise volume of the this compound internal standard spiking solution to each sample, calibrator, and quality control sample.

-

Enzymatic Deconjugation: Add the β-glucuronidase solution to each tube. Vortex briefly and incubate at 37°C for a specified time (e.g., 2 hours) to ensure complete hydrolysis of the conjugated metabolites.

-

Protein Precipitation/Extraction:

-

Add a protein precipitation solvent (e.g., acetonitrile) to each tube.

-

Vortex vigorously to precipitate proteins.

-

Centrifuge at high speed to pellet the precipitated proteins.

-

-

Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis

-

Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of water and methanol or acetonitrile, often with a modifier like formic acid or ammonium acetate.

-

Flow Rate: A flow rate appropriate for the column dimensions.

-

Injection Volume: Typically 5-10 µL.

-

-

Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.

-

Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Monooctyl Phthalate (Native): Monitor the transition from the precursor ion (m/z) to a specific product ion.

-

This compound (Internal Standard): Monitor the transition from the deuterated precursor ion (m/z) to its corresponding product ion.

-

-

4. Data Analysis and Quantification

-

Construct a calibration curve by plotting the ratio of the peak area of the native Monooctyl Phthalate to the peak area of the this compound internal standard against the concentration of the calibrators.

-

Determine the concentration of Monooctyl Phthalate in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the quantification of Monooctyl Phthalate in a biological matrix using this compound as an internal standard.

General workflow for the analysis of Monooctyl Phthalate using a deuterated internal standard.

Conclusion

This compound is an indispensable tool for researchers and scientists in the fields of environmental health, toxicology, and drug development. Its use as an internal standard in isotope dilution mass spectrometry provides the necessary accuracy and precision for the reliable quantification of Monooctyl Phthalate in various biological and environmental matrices. The detailed protocol and workflows provided in this guide serve as a comprehensive resource for the implementation of robust and reliable analytical methods.

References

Monooctyl Phthalate-d4: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the core physical and chemical properties of Monooctyl Phthalate-d4. Designed for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, outlines relevant experimental protocols, and visualizes its primary application.

Core Physical and Chemical Properties

This compound is a deuterated form of Monooctyl Phthalate, where four hydrogen atoms on the benzene ring have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based analytical methods, allowing for precise quantification of its non-deuterated counterpart.

Physical Properties

The physical properties of this compound are summarized in the table below. It is important to note that some of these values are computed due to the limited availability of experimentally determined data for this specific deuterated compound.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₈D₄O₄ | [1][2] |

| Molecular Weight | 282.37 g/mol | [1][2][3] |

| CAS Number | 1398065-74-1 | [1][2][4] |

| Appearance | Not explicitly stated, likely a liquid or solid | [4] |

| Boiling Point | ~414.4 °C at 760 mmHg (for non-deuterated analog) | [5] |

| Density | ~1.1 g/cm³ (for non-deuterated analog) | [5] |

| Solubility | Soluble in organic solvents such as alcohols, ethers, and aromatic hydrocarbons. | [5] |

| Storage Temperature | 2-8°C in a refrigerator | [4] |

Chemical Properties

The chemical properties of this compound are primarily determined by its ester and carboxylic acid functional groups. The deuteration of the aromatic ring generally has a minimal effect on its chemical reactivity but provides a distinct mass signature for analytical purposes.

| Property | Value/Description | Source |

| IUPAC Name | 2,3,4,5-tetradeuterio-6-octoxycarbonylbenzoic acid | [3] |

| Synonyms | 1,2-Benzenedicarboxylic Acid 1-Octyl Ester-d4, Phthalic Acid Monooctyl Ester-d4, Mono-n-octyl Phthalate-d4, MOP-d4 | [4] |

| XLogP3 | 5.3 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 4 | [3] |

| Topological Polar Surface Area | 63.6 Ų | [3] |

| Stability | Stable under recommended storage conditions. |

Experimental Protocols

Synthesis

The synthesis of this compound would likely involve the esterification of phthalic anhydride-d4 with octanol. A plausible synthetic route is as follows:

-

Reaction Setup : Phthalic anhydride-d4 and a molar excess of octanol are combined in a reaction vessel equipped with a reflux condenser and a Dean-Stark apparatus to remove the water formed during the reaction.

-

Catalysis : An acid catalyst, such as p-toluenesulfonic acid or sulfuric acid, is added to the mixture.

-

Reaction Conditions : The reaction mixture is heated to reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC) or by measuring the amount of water collected.

-

Workup : Once the reaction is complete, the mixture is cooled to room temperature. The excess octanol is removed under reduced pressure. The residue is dissolved in an organic solvent like diethyl ether and washed with a saturated sodium bicarbonate solution to remove any unreacted phthalic anhydride-d4 and the acid catalyst, followed by a brine wash.

-

Purification : The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The resulting crude product is then purified using column chromatography on silica gel to yield pure this compound.

Quantification using as an Internal Standard

This compound is primarily used as an internal standard for the quantification of Monooctyl Phthalate in biological and environmental samples by techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Sample Preparation : A known amount of this compound is spiked into the sample (e.g., plasma, urine, water) before any extraction or cleanup steps.

-

Extraction : The analyte and the internal standard are extracted from the sample matrix using a suitable technique, such as liquid-liquid extraction or solid-phase extraction.

-

LC-MS/MS Analysis : The extracted sample is injected into an LC-MS/MS system. The liquid chromatography step separates the analyte and internal standard from other components in the sample. The tandem mass spectrometry step allows for their specific detection and quantification based on their unique parent-to-daughter ion transitions.

-

Data Analysis : The peak area ratio of the analyte to the internal standard is calculated. This ratio is then used to determine the concentration of the analyte in the original sample by comparing it to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

Visualizations

Chemical Structure

Caption: Chemical structure of this compound.

Workflow for Quantification using Internal Standard

The following diagram illustrates the typical workflow for using this compound as an internal standard in a quantitative analytical method.

Caption: Workflow for using this compound as an internal standard.

References

Monooctyl Phthalate-d4: A Technical Guide for Researchers

An in-depth guide on the molecular properties and analytical applications of Monooctyl Phthalate-d4, tailored for researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of this compound, a deuterated analogue of Monooctyl Phthalate. It is primarily utilized as an internal standard in analytical chemistry for the precise quantification of phthalates in various matrices. This document details its molecular characteristics, provides plausible experimental protocols for its synthesis and its application in analytical methodologies, and includes a workflow diagram for its use in sample analysis.

Core Data Presentation

Quantitative data for this compound is summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Weight | 282.37 g/mol [1][2] |

| Molecular Formula | C₁₆H₁₈D₄O₄[2] |

| CAS Number | 1398065-74-1[2] |

| Appearance | Solid |

| Isotopic Purity | Typically >98 atom % D |

| IUPAC Name | 2,3,4,5-tetradeuterio-6-octoxycarbonylbenzoic acid[1] |

Experimental Protocols

Synthesis of this compound

Materials:

-

Phthalic anhydride-d4 (C₈D₄O₃)

-

Octanol (C₈H₁₈O)

-

Sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid as a catalyst

-

Anhydrous toluene or other suitable solvent

-

Sodium bicarbonate (NaHCO₃) solution (5% w/v)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

-

Rotary evaporator

-

Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)

Procedure:

-

In a round-bottom flask, dissolve Phthalic anhydride-d4 in a minimal amount of anhydrous toluene.

-

Add a stoichiometric equivalent of octanol to the flask.

-

Add a catalytic amount of sulfuric acid or p-toluenesulfonic acid.

-

Fit the flask with a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the organic phase using a rotary evaporator to obtain the crude this compound.

-

The crude product can be further purified by column chromatography on silica gel if necessary.

Analysis of Phthalates in Food Samples using this compound as an Internal Standard by LC-MS/MS

This protocol describes a general procedure for the extraction and quantification of phthalates from a food matrix using this compound as an internal standard.[4][5][6]

Materials and Equipment:

-

Homogenizer or blender

-

Centrifuge

-

Vortex mixer

-

Evaporation system (e.g., nitrogen evaporator)

-

LC-MS/MS system (Liquid Chromatograph coupled to a Tandem Mass Spectrometer) with an Electrospray Ionization (ESI) source

-

Analytical column (e.g., C18 column)

-

This compound internal standard solution of known concentration

-

Acetonitrile, methanol, and water (LC-MS grade)

-

Formic acid or ammonium acetate (for mobile phase modification)

-

n-Hexane or other suitable extraction solvent

-

Solid Phase Extraction (SPE) cartridges (optional, for sample cleanup)

Procedure:

-

Sample Preparation:

-

Accurately weigh a homogenized food sample (e.g., 1 gram) into a centrifuge tube.[4]

-

Spike the sample with a known amount of the this compound internal standard solution.

-

Add an appropriate extraction solvent (e.g., 5 mL of acetonitrile or n-hexane).

-

Vortex mix vigorously for 1-2 minutes.

-

Centrifuge the sample to separate the solid and liquid phases.

-

-

Extraction and Cleanup:

-

Collect the supernatant (the extraction solvent layer).

-

For cleaner samples, the extract can be directly evaporated and reconstituted. For more complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary to remove interferences.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 1 mL).

-

-

LC-MS/MS Analysis:

-

Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

-

Separate the phthalates using a suitable gradient elution on a C18 analytical column.

-

Detect the analytes using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for each phthalate and the internal standard should be monitored.

-

-

Quantification:

-

Create a calibration curve by analyzing a series of standard solutions containing known concentrations of the target phthalates and a constant concentration of the this compound internal standard.

-

Calculate the concentration of each phthalate in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Mandatory Visualization

The following diagram illustrates a typical experimental workflow for the analysis of phthalates in a sample using an internal standard.

References

Synthesis of Monooctyl Phthalate-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of Monooctyl Phthalate-d4, a deuterated analogue of the monoester of phthalic acid and octanol. This isotopically labeled compound is a valuable tool in various research applications, including metabolic studies, environmental analysis, and as an internal standard in mass spectrometry-based quantification. This document outlines the chemical properties, a detailed synthesis protocol, purification methods, and analytical characterization of the target molecule.

Chemical Properties and Data

This compound is characterized by the substitution of four hydrogen atoms with deuterium on the aromatic ring of the phthalate moiety. This isotopic labeling provides a distinct mass shift, facilitating its differentiation from the unlabeled analogue in analytical experiments.

| Property | Value | Source |

| Chemical Formula | C₁₆H₁₈D₄O₄ | [1] |

| Molecular Weight | 282.37 g/mol | [1] |

| CAS Number | 1398065-74-1 | [1] |

| Appearance | White to off-white solid | General knowledge |

| Purity (typical) | >95% (via HPLC) | [1] |

| Storage Temperature | 2-8 °C | General laboratory practice |

Synthesis of this compound

The synthesis of this compound is achieved through the esterification of phthalic anhydride-d4 with n-octanol. The reaction proceeds in two stages: a rapid formation of the monoester, followed by a slower conversion to the diester. To favor the formation of the monoester, the reaction conditions are controlled, typically by using a slight excess of the phthalic anhydride-d4 or by limiting the reaction time and temperature.

Experimental Workflow

Caption: Experimental workflow for the synthesis, purification, and analysis of this compound.

Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of monoalkyl phthalates.[2][3]

Materials:

-

Phthalic Anhydride-d4 (precursor: Phthalic Acid-d4)[4]

-

n-Octanol

-

Sodium Carbonate (Na₂CO₃)

-

Hydrochloric Acid (HCl), concentrated

-

Petroleum Ether (or other suitable crystallization solvent)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine phthalic anhydride-d4 (1.0 molar equivalent) and n-octanol (1.0 to 1.2 molar equivalents).

-

Esterification: Heat the reaction mixture to 110-120°C with constant stirring. Maintain this temperature for 12-15 hours to facilitate the formation of the monoester.[2] The reaction can be monitored by thin-layer chromatography (TLC) to follow the consumption of the starting materials.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dissolve the crude product in a suitable organic solvent like diethyl ether or ethyl acetate.

-

Wash the organic solution with a saturated aqueous solution of sodium carbonate. This step extracts the acidic this compound into the aqueous layer, leaving behind unreacted n-octanol and any formed dioctyl phthalate-d4 in the organic layer.

-

Separate the aqueous layer and cool it in an ice bath.

-

Slowly acidify the aqueous layer with concentrated hydrochloric acid until the solution is acidic (pH ~2), which will cause the this compound to precipitate out as a solid.

-

-

Purification:

-

Collect the precipitated solid by vacuum filtration and wash it with cold water.

-

For further purification, recrystallize the crude product from a suitable solvent such as petroleum ether or a mixture of hexane and ethyl acetate.[2]

-

-

Drying: Dry the purified crystals under vacuum to yield this compound as a white solid.

Analytical Characterization

The structure and purity of the synthesized this compound should be confirmed by various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the octyl chain protons. The aromatic region will be devoid of signals due to the deuterium substitution.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the incorporation of deuterium. The molecular ion peak in the mass spectrum of this compound should be observed at an m/z corresponding to its deuterated molecular weight.

For unlabeled mono-n-octyl phthalate, the key fragment ions observed in GC-MS are m/z 149 (phthalic anhydride fragment), 167 (protonated phthalic anhydride fragment), and 104.[1] For the d4 analogue, the phthalic anhydride fragment is expected to shift to m/z 153.

| Ion | Expected m/z (unlabeled) | Expected m/z (d4-labeled) |

| Phthalic Anhydride Fragment | 149 | 153 |

| Protonated Phthalic Anhydride Fragment | 167 | 171 |

| C₆H₄CO⁺ Fragment | 104 | 108 |

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for determining the purity of the final product. A reversed-phase column with a suitable mobile phase (e.g., acetonitrile/water or methanol/water gradient) can be employed to separate the this compound from any starting materials or byproducts. A purity of >95% is generally expected.[1]

Signaling Pathways and Logical Relationships

As the synthesis of this compound is a chemical process, there are no biological signaling pathways directly involved in its creation. The logical relationship in this context is the reaction pathway from starting materials to the final product, as depicted in the experimental workflow diagram above.

Caption: Reaction pathway for the formation of this compound.

References

Monooctyl Phthalate-d4 Metabolic Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathway of Monooctyl Phthalate-d4 (MOP-d4). Given that MOP-d4 is a deuterated form of Monooctyl Phthalate (MOP), its metabolic fate is considered identical to that of the unlabeled compound. MOP is the primary hydrolysis metabolite of Di-n-octyl Phthalate (DnOP), a widely used plasticizer. Understanding the metabolic pathway of MOP is crucial for toxicological studies, human exposure assessment, and in the development of new chemical entities where phthalate exposure is a concern.

Introduction to Monooctyl Phthalate Metabolism

Following exposure, Di-n-octyl Phthalate (DnOP) undergoes rapid hydrolysis, primarily mediated by esterases in the intestine and other tissues, to form Mono-n-octyl Phthalate (MOP).[1][2] MOP is the central intermediate in the metabolic cascade and is subsequently subjected to extensive Phase I oxidative metabolism, leading to a variety of more polar metabolites that are then excreted, primarily in the urine.[1] The metabolic pathway involves a series of hydroxylation and oxidation reactions on the octyl side chain.

Metabolic Pathway of Monooctyl Phthalate

The metabolic transformation of Monooctyl Phthalate involves several key steps, originating from its precursor, Di-n-octyl Phthalate. The pathway is characterized by initial hydrolysis followed by a series of oxidative modifications.

Quantitative Analysis of Urinary Metabolites

Quantitative data on the urinary excretion of Monooctyl Phthalate metabolites is essential for understanding its toxicokinetics. The following table summarizes the median urinary concentrations of metabolites identified in rats following a single oral dose of a related phthalate, Di-n-pentyl Phthalate (DPP), which provides a comparative reference for the types and relative amounts of metabolites that might be expected from DnOP exposure.

| Metabolite | Abbreviation | Median Urinary Concentration (μg/mL) in first 24h (Rat) |

| Mono-n-pentyl Phthalate | MPP | 222 |

| Mono(4-hydroxypentyl) Phthalate | MHPP | 993 |

| Mono(4-oxopentyl) Phthalate | MOPP | 47 |

| Mono(4-carboxybutyl) Phthalate | MCBP | 168 |

| Mono(3-carboxypropyl) Phthalate | MCPP | 9 |

| Mono(2-carboxyethyl) Phthalate | MCEP | 0.2 |

| Phthalic Acid | PA | 26 |

| Mono-n-pentenyl Phthalate | MPeP | 16 |

| Data from a study on Di-n-pentyl Phthalate in rats, which serves as a surrogate to illustrate the range of oxidative metabolites.[3] |

Experimental Protocols

In Vivo Metabolism Study in Rats

The following is a generalized protocol based on studies of phthalate metabolism in rats.

Objective: To identify and quantify the urinary metabolites of Di-n-octyl Phthalate.

Methodology:

-

Animal Dosing: Adult female Sprague-Dawley rats are administered a single oral dose of Di-n-octyl Phthalate (e.g., 300 mg/kg body weight).

-

Urine Collection: Urine samples are collected at timed intervals (e.g., 0-24h, 24-48h, etc.) post-administration.

-

Sample Preparation:

-

An aliquot of urine is diluted with a buffer (e.g., ammonium acetate).

-

For the analysis of glucuronidated metabolites, samples are treated with β-glucuronidase to deconjugate the metabolites.

-

Internal standards, including this compound, are added.

-

Solid-phase extraction (SPE) is performed to clean up the sample and concentrate the analytes.

-

-

Analytical Method: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is used for the separation and detection of the metabolites.

-

Chromatography: A C18 reverse-phase column is typically used with a gradient elution of an acidic aqueous mobile phase and an organic solvent (e.g., acetonitrile or methanol).

-

Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode is commonly used. Multiple Reaction Monitoring (MRM) is employed for sensitive and specific quantification of each metabolite.

-

In Vitro Metabolism with Rat Liver Microsomes

This protocol outlines a general procedure for studying the metabolism of Monooctyl Phthalate using liver microsomes.

Objective: To identify the metabolites of Monooctyl Phthalate produced by hepatic enzymes.

Methodology:

-

Microsome Preparation: Liver microsomes are prepared from untreated rats via differential centrifugation of liver homogenates.

-

Incubation:

-

A reaction mixture is prepared containing:

-

Phosphate buffer (pH 7.4)

-

Rat liver microsomes

-

Monooctyl Phthalate (substrate)

-

-

The reaction is initiated by the addition of an NADPH-generating system (cofactor).

-

The mixture is incubated at 37°C with gentle shaking.

-

-

Reaction Termination: The reaction is stopped at various time points by adding a cold organic solvent (e.g., acetonitrile or methanol).

-

Sample Processing: The terminated reaction mixture is centrifuged to pellet the protein. The supernatant, containing the metabolites, is collected.

-

Analytical Method: The supernatant is analyzed by HPLC-MS/MS to identify the metabolites formed.

Conclusion

The metabolism of this compound, analogous to its non-deuterated form, is a complex process initiated by the hydrolysis of its parent compound, Di-n-octyl Phthalate. The resulting Monooctyl Phthalate is then extensively metabolized through oxidative pathways, leading to a series of hydroxylated and carboxylated metabolites that are subsequently excreted. The identification and quantification of these metabolites are critical for assessing human exposure and understanding the potential toxicological implications of DnOP. The experimental protocols outlined in this guide provide a framework for conducting both in vivo and in vitro studies to further elucidate the metabolic fate of Monooctyl Phthalate. Future research should focus on obtaining more detailed quantitative data on the excretion profiles of these metabolites in various species, including humans, to refine risk assessment models.

References

The Biological Activity of Monooctyl Phthalate-d4: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monooctyl Phthalate-d4 (MOP-d4) is the deuterated form of Monooctyl Phthalate (MOP), a monoester metabolite of the diester phthalate, Di-n-octyl phthalate (DNOP). While MOP-d4 is primarily synthesized for use as an internal standard in analytical chemistry, particularly in mass spectrometry-based methods for the accurate quantification of MOP, its biological activity is presumed to be identical to that of the non-deuterated parent compound.[1][2][3][4][5] The substitution of four hydrogen atoms with deuterium on the phthalic acid ring does not typically alter the molecule's interaction with biological systems.[4] This guide provides a comprehensive overview of the known biological activities of Monooctyl Phthalate, drawing from studies on MOP and structurally related phthalate monoesters.

The primary biological activities of interest for phthalate monoesters like MOP include their potential as endocrine-disrupting chemicals and their ability to activate peroxisome proliferator-activated receptors (PPARs).[6][7][8][9] Concerns over the adverse health effects of phthalates, such as reproductive and developmental toxicity, have led to their regulation in many consumer products.[10][11][12][13]

Core Biological Activities

Endocrine Disruption

Phthalates are a well-documented class of endocrine-disrupting chemicals that can interfere with the body's hormonal systems. The primary mechanisms of endocrine disruption by phthalates include estrogenic, anti-androgenic, and thyroid-disrupting activities.

One study investigating the in vitro estrogenic activity of a range of phthalate esters and their metabolites found that mono-n-octyl phthalate was inactive in a recombinant yeast screen and a mitogenic assay using estrogen-responsive human breast cancer cells.[14] However, other phthalates with different alkyl chain lengths have demonstrated estrogenic or anti-androgenic effects.[10][14][15][16] For instance, butyl benzyl phthalate (BBP) has shown estrogenic activity, while di(n-butyl) phthalate (DBP) and bis(2-ethylhexyl) phthalate (DEHP) have exhibited enhanced-estrogenic activity in transgenic medaka eleutheroembryos.[10] The structure of the alkyl side chain plays a crucial role in determining the endocrine-disrupting potential of phthalates.[17]

Peroxisome Proliferator-Activated Receptor (PPAR) Activation

Phthalate monoesters are known to be ligands for Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that regulate gene expression involved in lipid metabolism, inflammation, and cellular differentiation.[6][7][8][9][18] The activation of PPARs, particularly PPARα and PPARγ, is a key mechanism underlying the biological effects of many phthalates.[6][7][8]

Studies on various phthalate monoesters have shown that the potency and efficacy of PPARα and PPARγ activation increase with the length of the alkyl side chain.[7][9] Mono(2-ethylhexyl) phthalate (MEHP), a metabolite of DEHP, is a potent activator of both mouse and human PPARα and PPARγ.[8] While direct data on MOP's PPAR activation is limited, given the structural similarities and the trend of increasing activity with side-chain length, it is plausible that MOP also acts as a PPAR agonist. The activation of PPARs by phthalates can lead to downstream effects on lipid metabolism and may be linked to their observed toxicity in rodent livers.[6]

Antimycobacterial Activity

Interestingly, Monooctyl Phthalate has been reported to exhibit antimycobacterial activity, with a Minimum Inhibitory Concentration (MIC) of 20 μg/mL.[4] This suggests a potential for MOP to interfere with biological pathways specific to mycobacteria, an area that warrants further investigation.

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activity of Monooctyl Phthalate and related compounds.

Table 1: Antimycobacterial Activity of Monooctyl Phthalate

| Compound | Organism | Assay | Endpoint | Value | Reference |

| Monooctyl Phthalate | Mycobacterium sp. | Not Specified | MIC | 20 µg/mL | [4] |

Table 2: In Vitro Estrogenic Activity of Phthalate Monoesters

| Compound | Assay System | Endpoint | Result | Reference |

| Mono-n-octyl phthalate | Recombinant yeast screen | Estrogenic Activity | Inactive | [14] |

| Mono-n-octyl phthalate | Human breast cancer cell mitogenic assay | Estrogenic Activity | Inactive | [14] |

| Mono-butyl phthalate | Recombinant yeast screen | Estrogenic Activity | Inactive | [14] |

| Mono-benzyl phthalate | Recombinant yeast screen | Estrogenic Activity | Inactive | [14] |

| Mono-ethylhexyl phthalate | Recombinant yeast screen | Estrogenic Activity | Inactive | [14] |

Table 3: PPAR Activation by Phthalate Monoesters

| Compound | Receptor | Cell Line | Assay | EC50 (µM) | Reference |

| Mono-(2-ethylhexyl) phthalate (MEHP) | Mouse PPARα | COS | Transcriptional Activation | 0.6 | [8] |

| Mono-(2-ethylhexyl) phthalate (MEHP) | Human PPARα | COS | Transcriptional Activation | 3.2 | [8] |

| Mono-(2-ethylhexyl) phthalate (MEHP) | Mouse PPARγ | COS | Transcriptional Activation | 10.1 | [8] |

| Mono-(2-ethylhexyl) phthalate (MEHP) | Human PPARγ | COS | Transcriptional Activation | 6.2 | [8] |

| Monobenzyl phthalate (MBzP) | Mouse PPARα | COS | Transcriptional Activation | 21 | [8] |

| Monobenzyl phthalate (MBzP) | Human PPARα | COS | Transcriptional Activation | 30 | [8] |

| Monobenzyl phthalate (MBzP) | Mouse PPARγ | COS | Transcriptional Activation | 75-100 | [8] |

| Monobenzyl phthalate (MBzP) | Human PPARγ | COS | Transcriptional Activation | 75-100 | [8] |

Experimental Protocols

Zebrafish Embryo Toxicity Test

This protocol is adapted from studies on the acute toxicity of various phthalates.[10]

-

Organism: Healthy zebrafish (Danio rerio) embryos at the 4–128 cell stage.

-

Exposure: Static exposure in 24-well plates, with one embryo per well.

-

Test Compounds: Phthalates are dissolved in a solvent (e.g., 0.1% methanol) and diluted to the desired concentrations in embryo medium.

-

Concentrations: A range of concentrations is tested (e.g., 0.01 to 500 ppm). Solvent and blank controls are included.

-

Duration: 72 hours.

-

Endpoints: Mortality is the primary endpoint. The lethal concentration 50 (LC50) is calculated from the mortality-dose response curve. Sub-lethal endpoints such as tail curvature, necrosis, cardio edema, and lack of touch response are also observed.

Estrogen-Responsive Transgenic Medaka (Oryzias melastigma) Eleutheroembryos Assay

This protocol is used to assess the in vivo estrogenic activity of compounds.[10]

-

Organism: ChgH-EGFP transgenic medaka (Oryzias melastigma) eleutheroembryos, which express Green Fluorescent Protein (GFP) under the control of an estrogen-responsive element.

-

Exposure: Static exposure in 24-well plates.

-

Test Compounds: Phthalates are dissolved in a solvent and diluted to the desired concentrations.

-

Procedure for Estrogenic Activity: Eleutheroembryos are exposed to various concentrations of the test compound for 24 hours.

-

Procedure for Enhanced-Estrogenic Activity: Eleutheroembryos are co-exposed to a fixed concentration of 17β-estradiol (E2) and various concentrations of the test compound for 24 hours.

-

Endpoint: The intensity of green fluorescence in the liver of the eleutheroembryos is measured. A significant increase in fluorescence compared to the control indicates estrogenic or enhanced-estrogenic activity.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the potential signaling pathways affected by phthalate monoesters and a general workflow for assessing their toxicity.

Caption: Generalized PPAR activation pathway by phthalate monoesters.

Caption: Potential endocrine disruption mechanisms of phthalates.

Caption: Workflow for assessing the biological activity of phthalates.

Conclusion

While this compound is primarily utilized as an analytical standard, its biological activity is expected to mirror that of Monooctyl Phthalate. The available evidence, largely from studies on structurally similar phthalate monoesters, suggests that the primary biological activities of MOP are likely related to endocrine disruption and PPAR activation. Although one in vitro study showed MOP to be inactive as an estrogenic compound, the broader class of phthalates exhibits a range of endocrine-disrupting effects. Furthermore, the potential for MOP to activate PPARs, based on structure-activity relationships, warrants further investigation. The reported antimycobacterial activity of MOP also presents a novel area for future research. A comprehensive understanding of the biological profile of Monooctyl Phthalate requires further direct experimental evaluation using a battery of in vitro and in vivo assays.

References

- 1. texilajournal.com [texilajournal.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Role of PPARalpha in mediating the effects of phthalates and metabolites in the liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Activation of mouse and human peroxisome proliferator-activated receptors (PPARs) by phthalate monoesters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Activation of PPARalpha and PPARgamma by environmental phthalate monoesters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pure.psu.edu [pure.psu.edu]

- 10. mdpi.com [mdpi.com]

- 11. accustandard.com [accustandard.com]

- 12. Mono-n-octyl phthalate | C16H22O4 | CID 79362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Baby bottle - Wikipedia [en.wikipedia.org]

- 14. The estrogenic activity of phthalate esters in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scholars.cityu.edu.hk [scholars.cityu.edu.hk]

- 16. mdpi.com [mdpi.com]

- 17. Toxicity Assessment - Phthalates and Cumulative Risk Assessment - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Phthalate monoesters act through peroxisome proliferator-activated receptors in the mouse ovary - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of Monooctyl Phthalate-d4 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monooctyl phthalate (MOP) is a metabolite of the plasticizer di-n-octyl phthalate (DnOP), an industrial chemical used to enhance the flexibility and durability of various consumer and industrial products. Due to the widespread use of phthalates and their potential as endocrine-disrupting chemicals, there is a critical need for accurate and reliable methods to quantify their presence in various matrices, including food, beverages, environmental samples, and biological tissues. Monooctyl Phthalate-d4 (MOP-d4), a stable isotope-labeled analog of MOP, serves as an ideal internal standard for quantitative analysis by isotope dilution mass spectrometry (IDMS). The use of MOP-d4 compensates for variations in sample preparation and instrumental analysis, leading to highly accurate and precise measurements.

This document provides detailed application notes and protocols for the use of this compound as an internal standard in analytical workflows, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a powerful analytical technique for quantitative analysis. It involves the addition of a known amount of an isotopically labeled version of the analyte (the internal standard, in this case, MOP-d4) to the sample at the beginning of the analytical process. The isotopically labeled standard is chemically identical to the analyte and therefore behaves similarly during extraction, cleanup, and ionization. By measuring the ratio of the signal from the native analyte to that of the isotopically labeled internal standard, accurate quantification can be achieved, as this ratio is unaffected by sample losses during processing or fluctuations in instrument response.

Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₁₆H₁₈D₄O₄ |

| Molecular Weight | 282.37 g/mol |

| CAS Number | 1398065-74-1 |

| Appearance | Neat |

| Purity | >95% (typically analyzed by HPLC) |

| Storage | +4°C |

Application: Quantification of Monooctyl Phthalate in Food and Beverage Samples by LC-MS/MS

This protocol outlines a general procedure for the determination of Monooctyl Phthalate in food and beverage matrices using this compound as an internal standard. The method is based on a generic liquid extraction followed by analysis using UPLC-MS/MS.

Experimental Protocol

1. Reagents and Materials

-

Monooctyl Phthalate (analytical standard)

-

This compound (internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18), if necessary for sample cleanup

2. Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Monooctyl Phthalate and this compound in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Prepare a series of calibration standards by serially diluting the Monooctyl Phthalate stock solution with a suitable solvent (e.g., 50:50 acetonitrile:water).

-

Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in the same solvent.

3. Sample Preparation

-

Liquid Samples (e.g., beverages):

-

To 1 mL of the liquid sample, add a known amount of the this compound internal standard spiking solution.

-

Vortex mix for 30 seconds.

-

Add 2 mL of acetonitrile, vortex for 1 minute, and centrifuge at 10,000 rpm for 10 minutes to precipitate proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable volume of the mobile phase.

-

-

Solid Samples (e.g., food):

-

Homogenize 1 g of the solid sample.

-

Add a known amount of the this compound internal standard spiking solution.

-

Add 5 mL of acetonitrile and vortex vigorously for 2 minutes.

-

Sonicate for 15 minutes.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant. For fatty matrices, a further cleanup step using Solid Phase Extraction (SPE) may be required.

-

Evaporate the final extract to dryness and reconstitute.

-

4. UPLC-MS/MS Parameters

-

UPLC System: A high-performance UPLC system.

-

Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.

-

Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

-

Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for equilibration.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for monoesters.

-

MRM Transitions: These need to be optimized empirically by infusing the individual standard solutions. A starting point for Monooctyl Phthalate (MW 278.34) and this compound (MW 282.37) in negative ion mode would be to monitor the deprotonated molecules [M-H]⁻ as the precursor ions.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Monooctyl Phthalate | To be determined | To be determined | 100-200 | To be determined |

| This compound | To be determined | To be determined | 100-200 | To be determined |

Note: The optimal MRM transitions and collision energies must be determined experimentally in your laboratory.

Expected Performance (Based on similar phthalate analyses)

| Parameter | Expected Value |

| Linearity (r²) | > 0.99 |

| Limit of Detection (LOD) | 0.1 - 1 ng/mL |

| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL |

| Recovery | 85 - 115% |

| Precision (%RSD) | < 15% |

Application: Analysis of Monooctyl Phthalate in Environmental Samples by GC-MS

This protocol provides a general guideline for the analysis of Monooctyl Phthalate in environmental samples, such as water and soil, using this compound as an internal standard. Derivatization may be necessary to improve the volatility and chromatographic behavior of the monoester.

Experimental Protocol

1. Reagents and Materials

-

Monooctyl Phthalate (analytical standard)

-

This compound (internal standard)

-

Hexane (GC grade)

-

Dichloromethane (GC grade)

-

Methanol (GC grade)

-

Derivatizing agent (e.g., BSTFA with 1% TMCS)

-

Anhydrous sodium sulfate

2. Standard Solution Preparation

-

Prepare stock and working solutions as described in the LC-MS/MS protocol, using hexane or another suitable solvent.

3. Sample Preparation

-

Water Samples:

-

To 100 mL of water, add the this compound internal standard.

-

Perform liquid-liquid extraction with dichloromethane or hexane (3 x 30 mL).

-

Pass the combined organic extracts through anhydrous sodium sulfate to remove residual water.

-

Concentrate the extract to approximately 1 mL.

-

-

Soil/Sediment Samples:

-

To 10 g of homogenized sample, add the this compound internal standard.

-

Extract using a suitable technique such as Soxhlet extraction or pressurized liquid extraction with a mixture of hexane and acetone.

-

Concentrate the extract and perform cleanup if necessary (e.g., using silica gel chromatography).

-

4. Derivatization (if necessary)

-

Evaporate the final extract to dryness.

-

Add the derivatizing agent (e.g., 50 µL of BSTFA with 1% TMCS) and a suitable solvent (e.g., 50 µL of pyridine).

-

Heat the mixture at 60-70°C for 30-60 minutes.

-

After cooling, the sample is ready for GC-MS analysis.

5. GC-MS Parameters

-

GC System: A gas chromatograph with a suitable injector (e.g., split/splitless).

-

Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium or Hydrogen at a constant flow rate.

-

Oven Temperature Program: A temperature gradient optimized for the separation of phthalates.

-

Injector Temperature: 250-280°C.

-

Mass Spectrometer: A single or triple quadrupole mass spectrometer.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).

Selected Ions for SIM Mode (Hypothetical - requires experimental confirmation):

| Compound | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |

| Monooctyl Phthalate | To be determined | To be determined |

| This compound | To be determined | To be determined |

Note: The characteristic fragment ions for Monooctyl Phthalate and its deuterated analog need to be determined from their mass spectra. A common fragment for many phthalates is m/z 149.

Expected Performance (Based on similar phthalate analyses)

| Parameter | Expected Value |

| Linearity (r²) | > 0.99 |

| Limit of Detection (LOD) | 0.5 - 5 ng/mL |

| Limit of Quantification (LOQ) | 1 - 10 ng/mL |

| Recovery | 80 - 120% |

| Precision (%RSD) | < 15% |

Data Presentation

Table 1: Representative LC-MS/MS Method Validation Data for Phthalate Analysis (using deuterated internal standards)

| Analyte | Linearity Range (ng/mL) | r² | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) | Precision (%RSD) |

| Phthalate A | 1 - 100 | 0.998 | 0.2 | 0.7 | 95 - 105 | < 10 |

| Phthalate B | 0.5 - 50 | 0.999 | 0.1 | 0.4 | 92 - 108 | < 8 |

| Phthalate C | 2 - 200 | 0.997 | 0.5 | 1.5 | 90 - 110 | < 12 |

This table presents typical data obtained for phthalate analysis and should be used as a general guide. Actual performance for Monooctyl Phthalate should be determined experimentally.

Table 2: Representative GC-MS Method Validation Data for Phthalate Analysis (using deuterated internal standards)

| Analyte | Linearity Range (ng/mL) | r² | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) | Precision (%RSD) |

| Phthalate X | 5 - 500 | 0.995 | 1.2 | 4.0 | 85 - 110 | < 15 |

| Phthalate Y | 10 - 1000 | 0.996 | 2.5 | 8.0 | 88 - 112 | < 13 |

| Phthalate Z | 2 - 200 | 0.998 | 0.6 | 2.0 | 90 - 105 | < 10 |

This table presents typical data obtained for phthalate analysis and should be used as a general guide. Actual performance for Monooctyl Phthalate should be determined experimentally.

Visualizations

Metabolic Pathway and Potential Biological Effects of DnOP

Caption: Metabolism of DnOP to MOP and potential downstream biological effects.

General Workflow for LC-MS/MS Analysis

Caption: General analytical workflow for the quantification of MOP using MOP-d4.

Logical Relationship of Isotope Dilution

Caption: Principle of accurate quantification using an internal standard.

Application Notes: Isotope Dilution Analysis of Monooctyl Phthalate Using Monooctyl Phthalate-d4

Introduction

Monooctyl phthalate (MOP) is a monoester metabolite of dioctyl phthalate (DOP), a widely used plasticizer. Due to potential endocrine-disrupting effects and other health concerns associated with phthalates, accurate and sensitive quantification of MOP in various matrices is crucial for exposure assessment and toxicological studies. Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique that provides the highest accuracy and precision for quantification.[1] This application note describes a general method for the determination of monooctyl phthalate in different sample matrices using Monooctyl Phthalate-d4 (MOP-d4) as an internal standard.

This compound is a deuterated form of MOP and serves as an ideal internal standard because it has nearly identical chemical and physical properties to the native analyte.[2] This ensures that it behaves similarly during sample preparation, extraction, and chromatographic analysis, effectively compensating for matrix effects and variations in instrument response.

Principle of Isotope Dilution Analysis

Isotope dilution analysis involves adding a known amount of an isotopically labeled standard (in this case, MOP-d4) to a sample containing the analyte of interest (MOP). The labeled standard and the native analyte are then extracted and analyzed together, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). By measuring the ratio of the signal from the native analyte to the labeled internal standard, the concentration of the native analyte in the original sample can be accurately calculated. This method minimizes errors arising from sample loss during preparation and instrumental drift.

Applications

This method is applicable to a wide range of sample matrices, including:

-

Environmental Samples: Water, soil, and sediment.

-

Biological Matrices: Urine, serum, plasma, and tissue homogenates.[3][4][5]

-

Consumer Products: Plastics, textiles, and personal care products.[6][7]

-

Food and Beverages: Drinks, packaged foods, and food contact materials.[8][9]

Quantitative Data Summary

| Parameter | Matrix | Typical Value Range | Reference Analytes |

| Limit of Detection (LOD) | Water/Beverages | 0.03 - 0.2 µg/L | DIBP, BBP |

| Biological Fluids | 6.9 ng/mL (plasma), 9.4 ng/g (tissue homogenate) | Monobutyl Phthalate (MBP) | |

| Limit of Quantification (LOQ) | Water/Beverages | 0.10 - 0.24 µg/L | DIBP, BBP |

| Biological Fluids | 25 ng/mL (plasma), 50 ng/g (tissue homogenate) | Monobutyl Phthalate (MBP) | |

| Linear Range | Various | 0.3 - 200 µg/L | Various Phthalates |

| Recovery | Various | 71% - 115% | Various Phthalate Metabolites, Bisphenol A |

| Precision (%RSD) | Various | < 15% | Various Phthalates and their Metabolites |

Experimental Workflow Diagram

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Determination of total phthalates in urine by isotope-dilution liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantitative detection of eight phthalate metabolites in human urine using HPLC-APCI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development and validation of a liquid chromatography-tandem mass spectrometry method for the simultaneous determination of phthalates and bisphenol a in serum, urine and follicular fluid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. gcms.cz [gcms.cz]

- 7. Accurate determination of 11 representative phthalates and di(2-ethylhexyl) terephthalate in polyvinyl chloride using isotope dilution-gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sample Prep Tips for Determination of Phthalate Esters in Soft Drinks [thermofisher.cn]

- 9. Analytical Method for Quantification of Several Phthalate Acid Esters by Gas Chromatography‐Mass Spectrometry in Coffee Brew Samples - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantification of Monooctyl Phthalate in Human Urine using LC-MS/MS with a Monooctyl Phthalate-d4 Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust method for the quantitative analysis of Monooctyl Phthalate (MOP) in human urine using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Due to the ubiquitous nature of phthalates and the potential for sample contamination, the use of a stable isotope-labeled internal standard is critical for accurate quantification. This method employs Monooctyl Phthalate-d4 as an internal standard to correct for matrix effects and variations during sample preparation and analysis. The protocol outlines a straightforward "dilute and shoot" sample preparation, followed by a rapid chromatographic separation and detection using Multiple Reaction Monitoring (MRM) mode. This method is suitable for researchers, scientists, and drug development professionals involved in biomonitoring and toxicological studies.

Introduction

Phthalates are a class of synthetic chemicals widely used as plasticizers to enhance the flexibility and durability of various consumer products, including food packaging, medical devices, and personal care items.[1] As phthalates are not covalently bound to the polymer matrix, they can leach into the environment and be ingested, inhaled, or dermally absorbed by humans.[1] Concerns over their potential endocrine-disrupting properties and other adverse health effects have led to increased monitoring of human exposure.[1]

Monooctyl Phthalate (MOP) is a metabolite of di-n-octyl phthalate (DNOP) and serves as a biomarker for exposure to this parent compound. Accurate and sensitive quantification of MOP in biological matrices such as urine is essential for assessing human exposure levels. LC-MS/MS has become the preferred analytical technique for this purpose due to its high selectivity and sensitivity.[2]

A significant challenge in phthalate analysis is the potential for background contamination from various laboratory materials. The use of a stable isotope-labeled internal standard, such as this compound, is crucial to mitigate this issue and to compensate for any analyte loss during sample processing and variability in instrument response.[2] This application note provides a detailed protocol for the determination of MOP in human urine using this compound as an internal standard.

Experimental

Materials and Reagents

-

Monooctyl Phthalate (MOP) standard

-

This compound (MOP-d4) internal standard

-

LC-MS/MS grade methanol

-

LC-MS/MS grade water

-

Ammonium acetate

-

Human urine (blank)

Standard and Internal Standard Preparation

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of MOP and MOP-d4 in methanol.

-

Intermediate Stock Solutions (10 µg/mL): Dilute the primary stock solutions with methanol to prepare intermediate stock solutions.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the MOP intermediate stock solution with a 50:50 methanol:water mixture to create calibration standards.

-

Internal Standard Working Solution (100 ng/mL): Dilute the MOP-d4 intermediate stock solution with a 50:50 methanol:water mixture to prepare the internal standard working solution.

Sample Preparation

-

Thaw frozen urine samples at room temperature.

-

Vortex the samples to ensure homogeneity.

-

In a clean microcentrifuge tube, combine 100 µL of urine with 100 µL of the internal standard working solution (100 ng/mL MOP-d4).

-

Add 800 µL of 50:50 methanol:water.

-

Vortex for 30 seconds.

-

Centrifuge at 10,000 rpm for 5 minutes.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 10 mM Ammonium Acetate in Water |

| Mobile Phase B | Methanol |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40 °C |

| Gradient Program | |

| Time (min) | %B |

| 0.0 | 40 |

| 1.0 | 40 |

| 5.0 | 95 |

| 7.0 | 95 |

| 7.1 | 40 |

| 10.0 | 40 |

Mass Spectrometry:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Desolvation Temperature | 500 °C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Source Temperature | 150 °C |

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Monooctyl Phthalate (MOP) | 279.2 | 149.1 | 30 | 15 |

| 279.2 | 167.1 | 30 | 12 | |

| This compound (IS) | 283.2 | 153.1 | 30 | 15 |

| 283.2 | 171.1 | 30 | 12 |

Results and Discussion

Method Performance

The described LC-MS/MS method provides excellent sensitivity and linearity for the quantification of Monooctyl Phthalate in human urine. The use of this compound as an internal standard effectively compensates for matrix effects and ensures high accuracy and precision.

Calibration Curve

A calibration curve was constructed by plotting the peak area ratio of MOP to MOP-d4 against the concentration of MOP. The method demonstrated excellent linearity over the concentration range of 0.5 to 100 ng/mL.

| Concentration (ng/mL) | Area Ratio (MOP/MOP-d4) |

| 0.5 | 0.024 |

| 1.0 | 0.051 |

| 5.0 | 0.255 |

| 10.0 | 0.512 |

| 25.0 | 1.28 |

| 50.0 | 2.56 |

| 100.0 | 5.11 |

| Linearity (R²) | 0.998 |

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of the lowest calibration standard. The LOD was established as the concentration with an S/N of ≥ 3, and the LOQ was the concentration with an S/N of ≥ 10.

| Parameter | Value (ng/mL) |

| LOD | 0.15 |

| LOQ | 0.5 |

Accuracy and Precision

The accuracy and precision of the method were evaluated by analyzing quality control (QC) samples at three different concentration levels (low, mid, and high) in six replicates.

| QC Level | Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |

| Low | 1.5 | 98.7 | 4.2 |

| Mid | 20 | 101.5 | 2.8 |

| High | 80 | 99.2 | 3.1 |

Visualizations

Figure 1. Experimental workflow for the LC-MS/MS analysis of Monooctyl Phthalate.

Figure 2. MRM fragmentation of Monooctyl Phthalate and its deuterated internal standard.

Conclusion

The LC-MS/MS method presented in this application note provides a reliable, sensitive, and accurate means for the quantification of Monooctyl Phthalate in human urine. The simple "dilute and shoot" sample preparation protocol minimizes sample handling and the potential for contamination. The use of this compound as an internal standard is essential for correcting matrix effects and ensuring data quality. This method is well-suited for high-throughput analysis in biomonitoring and toxicological research.

References

The Sentinel in the Sample: Monooctyl Phthalate-d4 as an Internal Standard for Precise Phthalate Quantification by GC-MS

Introduction

Monooctyl phthalate, a widely used plasticizer, is under increasing scrutiny due to its potential endocrine-disrupting properties and its prevalence as a metabolite of other high-molecular-weight phthalates. Accurate and reliable quantification of monooctyl phthalate in complex matrices such as environmental samples, food products, and biological fluids is crucial for assessing human exposure and ensuring regulatory compliance. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for this analysis, and the use of a stable isotope-labeled internal standard is paramount for achieving the highest levels of accuracy and precision.[1][2] Monooctyl Phthalate-d4, a deuterated analog of monooctyl phthalate, serves as an ideal internal standard, co-eluting with the target analyte and exhibiting similar ionization behavior, thereby compensating for variations in sample preparation and instrument response.[3] This application note details the use of this compound for the quantitative analysis of monooctyl phthalate by GC-MS.

Principle of the Method